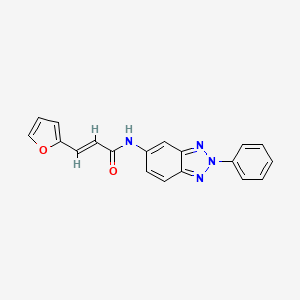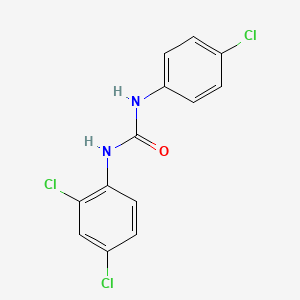
3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as substituted amidino-benzimidazolyl-furyl-phenyl-acrylic acid's esters, involves multi-step processes starting from corresponding acrylic acids (Hranjec, Grdiša, Pavelić, Boykin, & Karminski-Zamola, 2003). Another synthesis method for similar compounds includes the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Molecular Structure Analysis
The molecular structure of related acrylamide monomers has been investigated using various spectroscopic techniques and quantum chemical calculations (Barım & Akman, 2019).
Chemical Reactions and Properties
Compounds similar to 3-(2-furyl)-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acrylamide have shown to inhibit the proliferation of various tumor cell lines, indicating their potential in antitumor applications (Hranjec et al., 2003).
Physical Properties Analysis
The physical properties of related compounds, like solubility, are crucial in determining their biological activity and application. For instance, N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide showed higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these compounds, are vital for their potential applications. For example, furylthiadiazole fragments in certain substances were found to be thermally stable (Kuticheva, Pevzner, & Petrov, 2015).
科学的研究の応用
Polymer and Material Science Applications
Polymeric complexes involving related furyl compounds have been studied for their structural and spectroscopic properties. For example, El-Sonbati et al. (2018) explored the synthesis and characterization of supramolecular copper(II) polymeric complexes derived from a biologically active monomer, highlighting the ligand's potential in forming polycrystalline phases with applications in material science (El-Sonbati et al., 2018).
Organic Synthesis and Chemical Properties
The synthesis and steric configurations of furyl-related compounds have been a subject of interest in organic chemistry, as demonstrated by Hirao et al. (1973), who synthesized and analyzed the configurations of various furyl-acrylic acids and their derivatives (Hirao et al., 1973). These studies are fundamental in understanding the chemical behavior and potential applications of furyl compounds in synthesizing new materials or drugs.
Medicinal Chemistry and Biological Activities
Furyl compounds have been evaluated for their biological activities, including their potential as antibacterial agents and in antitumor evaluations. For instance, Saikachi and Suzuki (1958) prepared various 3-(5-nitro-2-furyl) acrylamides, noting their strong antibacterial activity, which could be foundational for developing new antimicrobial agents (Saikachi & Suzuki, 1958). Additionally, Hranjec et al. (2003) synthesized a series of compounds starting from corresponding 3-(2-furyl)-2-phenyl-acrylic acids, testing their cytostatic activities against various malignant cell lines, indicating the potential use of furyl compounds in cancer therapy (Hranjec et al., 2003).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenylbenzotriazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(11-9-16-7-4-12-25-16)20-14-8-10-17-18(13-14)22-23(21-17)15-5-2-1-3-6-15/h1-13H,(H,20,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRQATYLSSREW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furan-2-yl-N-(2-phenyl-2H-benzotriazol-5-yl)-acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)
![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)

